{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine
Overview
Description
“{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine” is a chemical compound used in scientific research . Its unique structure allows for various applications, including drug discovery, catalysis, and material synthesis.
Molecular Structure Analysis
The molecular structure of “{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine” is characterized by the presence of an imidazo[1,5-a]pyridine ring, which is a bicyclic compound consisting of an imidazole ring fused with a pyridine ring . The compound also has a methyl group attached to the imidazole ring .Physical And Chemical Properties Analysis
“{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine” is a powder at room temperature . It has a molecular weight of 136.2 .Scientific Research Applications
Synthesis of Novel Derivatives :
- A new, efficient synthesis method for imidazo[1,5-a]pyridine derivatives, which can include compounds similar to "{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine", has been developed. These derivatives are synthesized starting from related amines, and the structures of some products were confirmed using single-crystal X-ray methods (Mihorianu et al., 2010).
Optical Properties and Potential Technological Applications :
- A series of new imidazo[1,5-a]pyridines were synthesized, showing tuneable luminescence, significant quantum yields, large Stokes’ shifts, and strong halochromic effects. These properties suggest potential technological applications for these compounds (Volpi et al., 2017).
Antimicrobial Properties :
- Novel series of imidazo-[1,2-a]pyridine derivatives were synthesized and screened for antimicrobial activity. Some of these derivatives were found to be potent against a range of bacteria and fungi, indicating their potential as antimicrobial agents (Desai et al., 2012).
Catalytic Applications in Organic Synthesis :
- Imidazo[1,5-a]pyridines and [1,2,4]-triazolo[4,3-a]pyridines were synthesized using a versatile method involving desulfurative cyclization. This efficient protocol offers advantages like mild conditions and operational simplicity, indicating the potential of these compounds in catalytic applications in organic synthesis (Ramesha et al., 2016).
Synthesis of Schiff Bases and Their Anticonvulsant Properties :
- Schiff bases of 3-aminomethyl pyridine, potentially including compounds related to "{3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridin-1-yl}methanamine", were synthesized and evaluated for anticonvulsant activity. Some of these compounds showed promising activity in seizure protection models, suggesting their potential use in treating convulsive disorders (Pandey & Srivastava, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-11-8(6-10)9-4-2-3-5-12(7)9/h2-6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPCBMFTKUPWAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2N1CCCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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